N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine
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Overview
Description
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of a boronic acid or boronate ester with an organohalide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, solvent choice, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes without the bromine atom.
Substitution: Thiophenes with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound without the bromine atom.
2-Bromothiophene: A similar compound with the bromine atom at a different position.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine is unique due to the presence of the bromine atom at the 4-position of the thiophene ring. This specific substitution pattern can influence its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8BrNS2 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]thiophen-3-amine |
InChI |
InChI=1S/C9H8BrNS2/c10-9-6-13-4-7(9)3-11-8-1-2-12-5-8/h1-2,4-6,11H,3H2 |
InChI Key |
XMFGRCAVQNSXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1NCC2=CSC=C2Br |
Origin of Product |
United States |
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